Naphtho[2,1-b]furan-1-yl-acetic acid
CAS No.: 92262-75-4
Cat. No.: VC3784712
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
![Naphtho[2,1-b]furan-1-yl-acetic acid - 92262-75-4](/images/structure/VC3784712.png)
Specification
CAS No. | 92262-75-4 |
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Molecular Formula | C14H10O3 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | 2-benzo[e][1]benzofuran-1-ylacetic acid |
Standard InChI | InChI=1S/C14H10O3/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H,15,16) |
Standard InChI Key | XPQWIAKMWGZBAN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)O |
Introduction
Synthesis Methodologies
The synthesis of Naphtho[2,1-b]furan-1-yl-acetic acid can be achieved through multiple synthetic routes, with one of the most efficient methods involving an alkaline ring contraction strategy from oxobenzopyran precursors.
Synthesis via Oxobenzopyran Intermediate
A well-established synthetic route begins with the preparation of 1-chloromethyl-3-oxo-3H-benzo[f]benzopyrans (oxobenzopyrans) through a Pechmann reaction, followed by alkaline ring contraction to yield the target naphtho[2,1-b]furan derivatives . In this approach, appropriate 2-naphthol derivatives react with ethyl 4-chloroacetoacetate to form the corresponding oxobenzopyran intermediates . These intermediates are then converted to naphtho[2,1-b]furan-1-yl acetic acid derivatives by treatment with aqueous sodium hydroxide solution at elevated temperatures .
Detailed Synthetic Procedure
The general procedure for synthesizing naphtho[2,1-b]furan-1-yl acetic acids involves the following steps:
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A suspension of the oxobenzopyran precursor (e.g., 0.75 mmol) in aqueous 6 M sodium hydroxide solution (5 mL) is stirred for 20 hours at 80°C.
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After cooling, the reaction mixture is acidified with aqueous 6 M hydrochloric acid solution until pH 5-6.
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The mixture is extracted with ethyl acetate (3 × 10 mL), and the organic extracts are combined, dried with magnesium sulfate, and evaporated under vacuum.
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The resulting brownish solid is recrystallized from ethyl acetate/n-hexane to yield the pure naphtho[2,1-b]furan-1-yl acetic acid derivative .
This method has been successfully employed to prepare various derivatives, including those with substitutions on the naphthalene ring, such as the 8-methoxy derivative .
Alternative Synthetic Approaches
Another approach for synthesizing naphtho[2,1-b]furan derivatives involves a one-pot, three-component reaction using Meldrum's acid, arylglyoxals, and β-naphthol in the presence of triethylamine as a base. This method offers the advantage of avoiding chromatographic purification, with products obtainable in good yields (71-90%) after simple filtration and washing with ethanol.
The reaction proceeds through a Knoevenagel condensation between Meldrum's acid enol and arylglyoxal, followed by addition of β-naphthol. The regioselectivity of this reaction favors the formation of the [2,1-b] isomer due to steric and electronic factors.
Biological Activities
Naphtho[2,1-b]furan-1-yl-acetic acid and its derivatives exhibit a wide range of biological activities, making them compounds of significant interest in medicinal chemistry and drug discovery.
Antimicrobial Properties
Studies have demonstrated that naphtho[2,1-b]furan derivatives possess significant antibacterial and antifungal activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth. The following table summarizes some of the reported antimicrobial activities:
Compound | Inhibition Zone (mm) | Bacterial Strain |
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4a | 12 | E. coli |
4b | 10 | S. aureus |
4c | 8 | P. aeruginosa |
The antimicrobial efficacy of these compounds is believed to involve interaction with key enzymes involved in bacterial cell wall synthesis, though the exact mechanisms are still under investigation.
Antitumor Activity
Certain derivatives of naphtho[2,1-b]furan have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as antitumor agents. Structure-activity relationship (SAR) studies suggest that modifications to the naphtho[2,1-b]furan core can enhance efficacy against specific types of cancer cells.
For example, derivatives such as STK899704, synthesized by coupling naphtho[2,1-b]furan-2-carbohydrazide with formylated indoles, have been shown to inhibit tubulin polymerization with IC₅₀ values less than 1 μM and demonstrate cytotoxicity through modulation of the NF-κB pathway.
Anti-inflammatory and Analgesic Properties
Research has indicated that certain naphtho[2,1-b]furan derivatives possess anti-inflammatory and analgesic effects. In animal models, these compounds have demonstrated reduced paw edema, suggesting effective anti-inflammatory action. Clinical trials involving naphtho[2,1-b]furan derivatives for treating chronic inflammatory conditions have reported significant improvements in patient symptoms without severe side effects.
Antioxidant Activity
Naphtho[2,1-b]furan derivatives have also shown promising antioxidant properties. In vitro assays have demonstrated that these compounds can scavenge free radicals more effectively than traditional antioxidants, suggesting their potential use in preventing oxidative stress-related diseases.
Fluorescence Properties and Applications
One of the most significant properties of naphtho[2,1-b]furan-1-yl-acetic acid and its derivatives is their fluorescence characteristics, which have been exploited in various applications.
Fluorescence Characteristics
Naphtho[2,1-b]furan derivatives have been found to be moderately fluorescent with moderate to good fluorescence quantum yields . This property makes them valuable candidates for applications in fluorescence labeling and imaging. The fluorescence properties can be tuned by introducing different substituents on the naphthalene or furan rings, allowing for customization based on specific application requirements .
Applications as Fluorescent Labels
Naphtho[2,1-b]furan-1-yl-acetic acid has been explored as a fluorescent label for various biomolecules, particularly in peptide synthesis and protein labeling . The compound can be attached to the N-terminus of peptides or to specific amino acid residues such as lysine or serine, providing a fluorescent tag that enables tracking and visualization of the labeled biomolecules .
The stability of these fluorescent labels under conditions typically used in peptide synthesis has been evaluated, making them suitable tools for applications in biochemical assays and bioimaging .
Structure-Activity Relationships
The biological and fluorescence properties of naphtho[2,1-b]furan-1-yl-acetic acid derivatives are strongly influenced by their structural features, with modifications to the core scaffold resulting in altered activities.
Effect of Substitution Patterns
Comparison with Similar Compounds
Naphtho[2,1-b]furan-1-yl-acetic acid belongs to a family of heterocyclic compounds that includes various structural analogs with different biological and physicochemical properties.
Structural Analogs
Naphtho[2,1-b]furan-2-yl-acetic acid, which differs from the title compound in the position of the acetic acid moiety, exhibits variations in chemical behavior and applications due to the altered substitution pattern. The positional isomer can display different reactivity patterns and biological activities compared to the 1-substituted derivative.
Naphthoquinones represent another class of related compounds that share the naphthalene core but differ in their functional groups and oxidation states. These structural differences result in distinct reactivity profiles and applications, particularly in medicinal chemistry and material science.
Current Research Directions
Current research involving naphtho[2,1-b]furan-1-yl-acetic acid focuses on several key areas that exploit its unique chemical and biological properties.
Development of Fluorescent Probes
Ongoing research explores the use of naphtho[2,1-b]furan derivatives as fluorescent probes for biological imaging and sensing applications. The moderate to good fluorescence quantum yields of these compounds make them suitable candidates for developing sensors for specific analytes or environmental monitoring tools .
Medicinal Chemistry Applications
The diverse biological activities of naphtho[2,1-b]furan derivatives continue to attract attention in medicinal chemistry. Research efforts focus on optimizing the structure to enhance specific activities, such as antimicrobial or antitumor effects, while minimizing potential side effects.
Material Science Applications
The unique properties of naphtho[2,1-b]furan derivatives also extend to material science applications. Their fluorescence characteristics make them valuable components in the development of fluorescent materials for various technological applications, including sensing and display technologies.
Synthetic Challenges and Methodological Developments
The synthesis of naphtho[2,1-b]furan-1-yl-acetic acid and its derivatives presents several challenges that have been addressed through methodological innovations and optimization.
Regioselectivity Control
One of the key challenges in the synthesis of naphtho[2,1-b]furan derivatives is controlling regioselectivity during the cyclization process. The formation of isomeric products, such as naphtho[2,3-b]furan derivatives, can complicate purification and reduce yields.
Advanced computational methods, including Density Functional Theory (DFT) calculations, have been employed to understand the factors influencing regioselectivity and to develop strategies for favoring the desired [2,1-b] isomer. These computational studies have revealed that the lower energy barrier for [2,1-b] isomer formation (approximately 5 kcal/mol less than for the [2,3-b] isomer) aligns with experimental outcomes.
Optimization of Reaction Conditions
Achieving reproducible high yields in the synthesis of naphtho[2,1-b]furan-1-yl-acetic acid requires careful control of reaction parameters. Key factors include:
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Reagent ratios: For example, using excess arylglyoxal (2.5 mmol) ensures complete conversion of β-naphthol (1.5 mmol).
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Acid hydrolysis duration: Extended reflux (1 hour) prevents intermediate retention, as monitored by thin-layer chromatography (TLC).
These optimizations help address the methodological challenges associated with the synthesis of these compounds and ensure consistent results across different laboratory settings.
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